molecular formula C17H17FN4O B2565339 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2034223-41-9

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2565339
CAS No.: 2034223-41-9
M. Wt: 312.348
InChI Key: PAPOUBKDIBTUOI-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(4-fluorophenyl)cyclopropanecarbonyl chloride, which is then reacted with azetidine-3-amine to form the intermediate N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}amine. This intermediate is subsequently coupled with pyrimidine-2-amine under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-chlorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
  • N-{1-[1-(4-bromophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
  • N-{1-[1-(4-methylphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine

Uniqueness

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-13-4-2-12(3-5-13)17(6-7-17)15(23)22-10-14(11-22)21-16-19-8-1-9-20-16/h1-5,8-9,14H,6-7,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPOUBKDIBTUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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